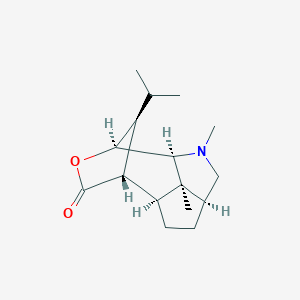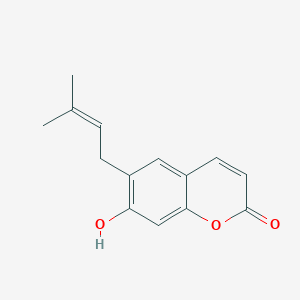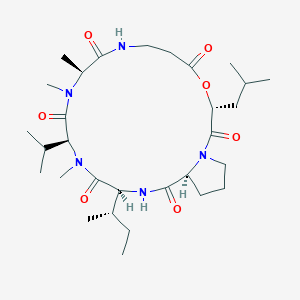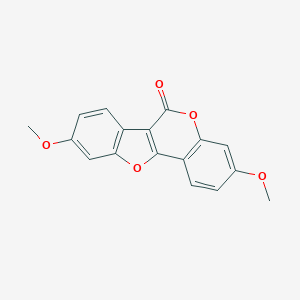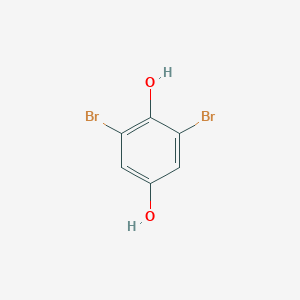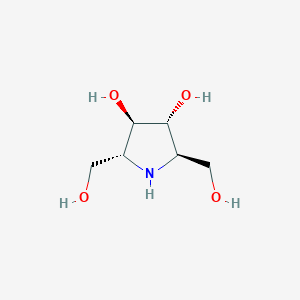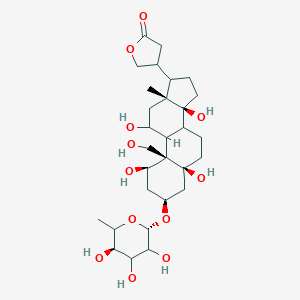
Dihydroouabaïne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroouabain is a cardenolide glycoside that is derived from ouabain. It is characterized by the reduction of the double bond in the lactone ring to a single bond. This compound is known for its role as a sodium-potassium pump antagonist and exhibits ionotropic effects. It is used in various scientific research applications, particularly in the fields of biology and medicine .
Applications De Recherche Scientifique
Dihydroouabain has several scientific research applications:
Biology: It is used as a sodium-potassium pump antagonist to study ion transport and cellular volume regulation.
Medicine: It has been identified as a novel radiosensitizer for cervical cancer, enhancing the sensitivity of cancer cells to radiation therapy
Chemistry: It is used in the synthesis of other cardenolide glycosides and as a model compound for studying glycoside reactions.
Industry: Its role as a sodium-potassium pump antagonist makes it valuable in the development of new therapeutic agents and diagnostic tools.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroouabain can be synthesized from ouabain through a hydrogenation reaction. The reaction typically involves the use of palladium on activated carbon as a catalyst and hydrogen gas as the reducing agent .
Industrial Production Methods: While specific industrial production methods for dihydroouabain are not extensively documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroouabain undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: The primary reduction reaction involves the conversion of ouabain to dihydroouabain.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas and palladium on activated carbon are used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of dihydroouabain, which can have different biological activities and properties.
Mécanisme D'action
Dihydroouabain exerts its effects by inhibiting the sodium-potassium-transporting adenosine triphosphatase enzyme. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which can promote the activation of contractile proteins such as actin and myosin. The compound also affects the electrical activity of cells, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .
Comparaison Avec Des Composés Similaires
Ouabain: The parent compound from which dihydroouabain is derived. It has a similar structure but contains a double bond in the lactone ring.
Digitoxin: Another cardiac glycoside with similar ionotropic effects but different pharmacokinetics and toxicity profiles.
Digoxin: A widely used cardiac glycoside with a similar mechanism of action but different clinical applications.
Uniqueness of Dihydroouabain: Dihydroouabain is unique due to its reduced lactone ring, which alters its biological activity and pharmacokinetics compared to ouabain. Its role as a radiosensitizer for cervical cancer also distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
1183-35-3 |
|---|---|
Formule moléculaire |
C29H46O12 |
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
(4S)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C29H46O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h13-19,21-25,30-32,34-38H,3-12H2,1-2H3/t13-,14+,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-/m0/s1 |
Clé InChI |
ZTFGOPUOTATSAL-ZWGUVXOWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)[C@@H]6CC(=O)OC6)O)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6CC(=O)OC6)O)CO)O)O)O)O |
| 1183-35-3 | |
Pictogrammes |
Acute Toxic |
Synonymes |
dihydroouabain |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided articles don't explicitly state the molecular formula and weight of dihydroouabain, they highlight its close structural similarity to ouabain [, ]. Compared to ouabain, dihydroouabain has a saturated lactone ring []. A comprehensive search in chemical databases would be necessary to obtain the exact molecular formula, weight, and spectroscopic data.
ANone: The provided research articles primarily focus on the biological activity and pharmacological aspects of dihydroouabain. Information about its material compatibility, stability under various conditions, or applications outside a biological context is not discussed.
A: Dihydroouabain itself does not possess catalytic properties. Its primary mechanism of action involves binding to and inhibiting the enzymatic activity of Na+,K+-ATPase [, , , , , , , , , , ]. Therefore, it's not typically considered for catalytic applications.
ANone: The provided articles primarily focus on experimental investigations of dihydroouabain's effects. There is no mention of computational studies, simulations, calculations, or QSAR models related to this compound.
A: Research indicates that the saturation of the lactone ring in dihydroouabain, compared to ouabain, results in a decrease in its potency as an inhibitor of Na+,K+-ATPase [, ]. Studies comparing dihydroouabain to other cardiac glycosides like ouabain, ouabagenin, and digitoxin reveal differences in their potencies and their effects on action potential configuration and contractility [, ]. These differences suggest that structural modifications to the steroid core and sugar moiety can influence the interaction with Na+,K+-ATPase and subsequent downstream effects. Furthermore, the sugar moiety of dihydroouabain appears to play a role in modulating its interaction with different isoforms of the Na+,K+-ATPase, as seen in its reduced inhibitory potency compared to ouabain in guinea pig atria [].
ANone: The articles primarily focus on the compound's biological activity and do not discuss specific SHE regulations. Given its potent biological activity and potential toxicity, appropriate handling and disposal procedures are essential.
ANone: The articles do not provide information on resistance mechanisms specific to dihydroouabain or its relation to other compounds or drug classes.
A: While the provided articles don't offer a historical overview, they highlight dihydroouabain as a valuable tool for studying the Na+,K+-ATPase and its role in various physiological processes [, , , , , , , , , ]. The research on dihydroouabain's effects on cardiac contractility, its interaction with other ion channels, and its role in neuronal excitability represent important contributions to the understanding of cardiac and neuronal physiology.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


